molecular formula C6H8BrO4- B6597081 2-bromo-4-ethoxy-4-oxobutanoic acid CAS No. 89317-67-9

2-bromo-4-ethoxy-4-oxobutanoic acid

Cat. No.: B6597081
CAS No.: 89317-67-9
M. Wt: 224.03 g/mol
InChI Key: WQXWOKSQXXSFEB-UHFFFAOYSA-M
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Description

2-bromo-4-ethoxy-4-oxobutanoic acid is an organic compound with the molecular formula C6H9BrO4 and a molecular weight of 225.04 g/mol It is a derivative of butanoic acid, featuring a bromine atom, an ethoxy group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-ethoxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the bromination of 4-ethoxy-4-oxobutanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The reaction typically requires controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-ethoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the keto group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-bromo-4-ethoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving brominated compounds.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-ethoxy-4-oxobutanoic acid depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound’s keto group can be targeted by oxidizing agents, leading to the formation of carboxylic acids or other oxidized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-ethoxy-4-oxobutanoic acid is unique due to the presence of both a bromine atom and an ethoxy group, which can influence its reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-4-ethoxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXWOKSQXXSFEB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40753149
Record name 2-Bromo-4-ethoxy-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40753149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89317-67-9
Record name 2-Bromo-4-ethoxy-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40753149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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